molecular formula C7H7BrN2O2 B12958025 2-(6-Amino-3-bromopyridin-2-yl)acetic acid

2-(6-Amino-3-bromopyridin-2-yl)acetic acid

Cat. No.: B12958025
M. Wt: 231.05 g/mol
InChI Key: OLZFSEPUIRGUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-3-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 This compound is characterized by the presence of a bromine atom, an amino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-3-pyridineacetic acid. The process can be summarized as follows:

    Bromination: The starting material, 2-amino-3-pyridineacetic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Amino-3-bromopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Nitro derivatives.

    Reduction: Alkylamine derivatives.

Scientific Research Applications

2-(6-Amino-3-bromopyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(6-Bromopyridin-2-yl)acetic acid
  • 2-(6-Amino-2-bromopyridin-3-yl)acetic acid
  • 2-(6-Chloropyridin-2-yl)acetic acid

Comparison:

  • 2-(6-Bromopyridin-2-yl)acetic acid: Lacks the amino group, which may reduce its reactivity in certain biological applications.
  • 2-(6-Amino-2-bromopyridin-3-yl)acetic acid: Similar structure but with different positioning of the amino group, potentially leading to different reactivity and applications.
  • 2-(6-Chloropyridin-2-yl)acetic acid: Substitutes bromine with chlorine, which can alter its chemical reactivity and biological interactions.

2-(6-Amino-3-bromopyridin-2-yl)acetic acid stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-(6-amino-3-bromopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(9)10-5(4)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

OLZFSEPUIRGUES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CC(=O)O)N

Origin of Product

United States

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